molecular formula C24H21NO5 B12474359 2-(4-Methoxyphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate

2-(4-Methoxyphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate

Cat. No.: B12474359
M. Wt: 403.4 g/mol
InChI Key: PFAKDFVWKQCKGL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate involves several steps. One common method includes the reaction of 4-methoxybenzyl chloride with 3-(2-phenylacetamido)benzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
  • 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C24H21NO5/c1-29-21-12-10-18(11-13-21)22(26)16-30-24(28)19-8-5-9-20(15-19)25-23(27)14-17-6-3-2-4-7-17/h2-13,15H,14,16H2,1H3,(H,25,27)

InChI Key

PFAKDFVWKQCKGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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